molecular formula C14H25BO3Si B1519959 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid CAS No. 913835-62-8

2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid

Cat. No.: B1519959
CAS No.: 913835-62-8
M. Wt: 280.24 g/mol
InChI Key: IYNGSWXPLWIRBQ-UHFFFAOYSA-N
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Description

“2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid” is a boronic acid derivative . It has a CAS Number of 913835-62-8 and a molecular weight of 280.25 . The IUPAC name is 2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-8-6-7-9-13(12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 . This indicates that the compound has a molecular formula of C14H25BO3Si .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.24 g/mol. It is typically stored in a freezer to maintain its stability .

Scientific Research Applications

Catalysis and Synthetic Applications

Research into the applications of boronic acids, such as 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid, has revealed their significant utility in organic synthesis and catalysis. For instance, phenylboronic acids have been used as catalysts for the efficient and rapid one-pot synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity and minimal environmental impact (Nemouchi et al., 2012). Similarly, the unique chemistry of phenylboronic acid derivatives has been exploited for diagnostic and therapeutic applications due to their ability to form reversible complexes with polyols, including sugars, diols, and diphenols, highlighting their potential in biomedical applications (Lan & Guo, 2019).

Advancements in Polymer Science

Phenylboronic acids also play a crucial role in the development of advanced polymeric materials. For example, phenylboronic acid-containing thermo-responsive block copolymers have been designed to undergo multiple micellization and dissociation transitions, which could be tuned by sugar and pH levels. This property has significant implications for biomedical applications, such as drug delivery systems and biosensors, due to the polymers' responsive behavior under physiological conditions (Jin et al., 2010).

Environmental and Analytical Chemistry

Boronic acids are also being explored for their potential in environmental and analytical chemistry applications. They have shown promise in adsorption and photocatalytic degradation processes, which could offer new pathways for the treatment of pollutants. For instance, studies have demonstrated the capability of boronic acid derivatives in the photocatalyzed oxidation of methylated arsenic species, suggesting their utility in environmental remediation efforts (Xu et al., 2007).

Properties

IUPAC Name

[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-8-6-7-9-13(12)15(16)17/h6-9,16-17H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGSWXPLWIRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657157
Record name [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-62-8
Record name B-[2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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